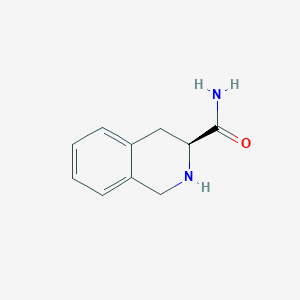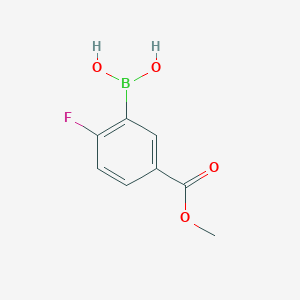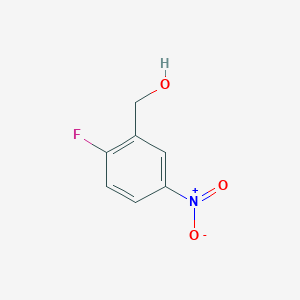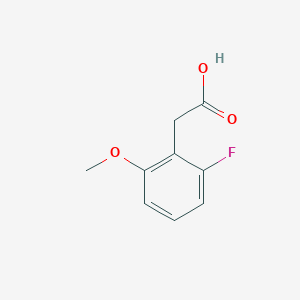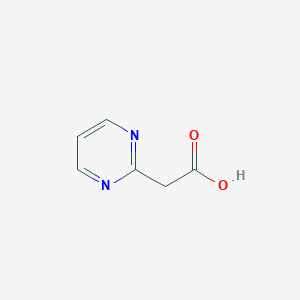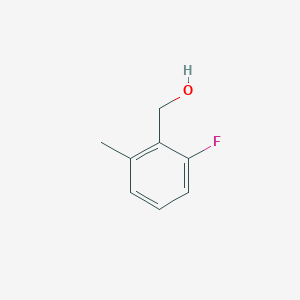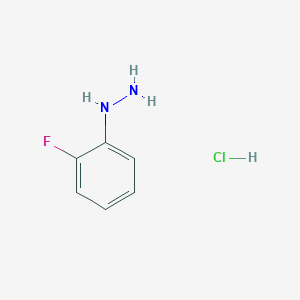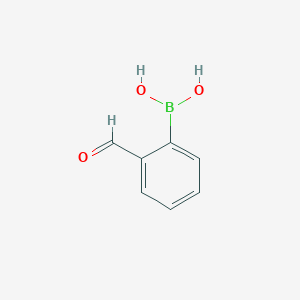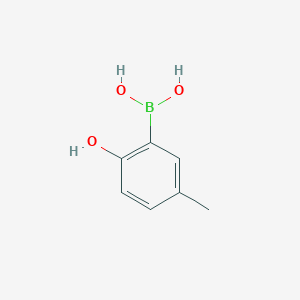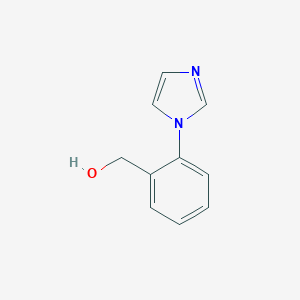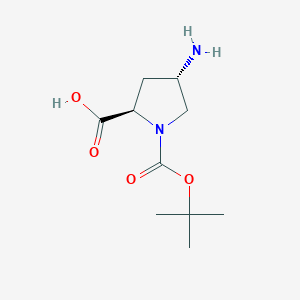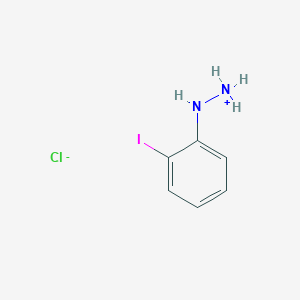![molecular formula C20H28O4 B151238 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid CAS No. 36614-32-1](/img/structure/B151238.png)
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin B3 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots. Prostaglandin B3 is specifically known for its role as a secondary alcohol and its relatively low affinity for the human peroxisome proliferator-activated receptor gamma (PPARγ) compared to other prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin B3 is typically synthesized through the non-enzymatic dehydration of Prostaglandin E3. This process involves treating Prostaglandin E3 with a strong base, which induces the dehydration reaction . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of Prostaglandin B3 follows similar principles but on a larger scale. The process involves the use of large reactors where Prostaglandin E3 is treated with a strong base under controlled conditions. The product is then purified using techniques such as chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Prostaglandin B3 undergoes various chemical reactions, including:
Oxidation: Prostaglandin B3 can be oxidized to form different oxo derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: Prostaglandin B3 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and properties.
Scientific Research Applications
Prostaglandin B3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin synthesis and reactions.
Biology: Prostaglandin B3 is studied for its role in cellular signaling and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions and metabolic disorders.
Industry: Prostaglandin B3 is used in the development of pharmaceuticals and as a biochemical tool in various industrial processes.
Mechanism of Action
Prostaglandin B3 exerts its effects primarily through its interaction with specific receptors, such as PPARγ. Although it has a lower affinity for PPARγ compared to other prostaglandins, it still influences various signaling pathways involved in inflammation, metabolism, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Prostaglandin B1: Known for its higher affinity for PPARγ.
Prostaglandin B2: Also has a higher affinity for PPARγ compared to Prostaglandin B3.
Uniqueness of Prostaglandin B3: Prostaglandin B3 is unique due to its specific structural features and its relatively low affinity for PPARγ. This makes it a valuable tool in research for understanding the diverse roles of prostaglandins and their receptors.
Properties
CAS No. |
36614-32-1 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(Z)-7-[2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1 |
InChI Key |
DQRGQQAJYRBDRP-UNBCGXALSA-N |
SMILES |
CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O |
Synonyms |
PGB3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


